molecular formula C16H25NO3 B14931083 3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B14931083
M. Wt: 279.37 g/mol
InChI Key: BZMMBPZFUAQIOD-UHFFFAOYSA-N
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Description

3-[(2,6-DIMETHYLPIPERIDINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-DIMETHYLPIPERIDINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled environments to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-DIMETHYLPIPERIDINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(2,6-DIMETHYLPIPERIDINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,6-DIMETHYLPIPERIDINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,6-DIMETHYLPIPERIDINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is unique due to its specific combination of the bicyclic core and the 2,6-dimethylpiperidino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

3-(2,6-dimethylpiperidine-1-carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C16H25NO3/c1-9-4-3-5-10(2)17(9)15(18)13-11-6-7-12(8-11)14(13)16(19)20/h9-14H,3-8H2,1-2H3,(H,19,20)

InChI Key

BZMMBPZFUAQIOD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2C3CCC(C3)C2C(=O)O)C

Origin of Product

United States

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